2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 3-(trifluoromethyl)phenyl group at the N1 position of the imidazole, enhancing lipophilicity and metabolic stability due to the trifluoromethyl group.
- A thioether linkage (-S-) connecting the imidazole core to an N-phenylacetamide moiety, which may influence solubility and binding interactions.
Synthesized via a nucleophilic substitution reaction between a thiol-containing imidazole intermediate and a halogenated acetamide derivative (e.g., 2-chloro-N-phenylacetamide) under basic conditions (e.g., potassium carbonate in refluxing ethanol) . Its structural characterization typically employs 1H/13C-NMR, IR spectroscopy, and elemental analysis to confirm purity and regiochemistry.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrF3N3OS/c25-18-11-9-16(10-12-18)21-14-29-23(33-15-22(32)30-19-6-2-1-3-7-19)31(21)20-8-4-5-17(13-20)24(26,27)28/h1-14H,15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQKRUIJTYJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex heterocyclic organic molecule that has garnered interest for its potential biological activities. Its unique structure, which combines an imidazole ring, thiol, and acetamide functionalities, suggests various avenues for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.28 g/mol. The presence of multiple aromatic rings enhances its potential reactivity and biological interactions.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related thiourea derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 1 | E. faecalis | 40 | 29 |
| Compound 2 | P. aeruginosa | 50 | 24 |
| Compound 3 | S. typhi | 45 | 30 |
| Compound 4 | K. pneumoniae | 50 | 19 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of the compound has also been evaluated through various in vitro studies. Compounds with structural similarities have demonstrated cytotoxic effects against several cancer cell lines, including breast, prostate, and pancreatic cancers. The IC50 values for these derivatives typically range from 3 to 20 µM, indicating significant potency .
Key Findings:
- Targeting Molecular Pathways: The compound may inhibit pathways involved in cancer cell proliferation and angiogenesis.
- Mechanism of Action: Molecular docking studies suggest that it may interact with tubulin, disrupting its polymerization and thus affecting cell division .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7 |
| LNCaP (Prostate) | 14 |
| Panc-1 (Pancreatic) | 10 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Thiourea derivatives have been noted for their ability to inhibit COX enzymes, which are crucial in the inflammatory response .
Research Insights:
- Inhibition Studies: In vitro assays indicate that certain derivatives significantly reduce COX-1 and COX-2 enzyme activity.
- Potential Applications: These findings suggest possible therapeutic applications in treating inflammatory diseases.
Case Studies
A notable study involved the synthesis of related thiourea derivatives that were tested for their biological activities. The results demonstrated that these compounds exhibited varying degrees of efficacy against cancer cell lines and bacterial strains, reinforcing the potential of structurally similar compounds to exhibit significant biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and synthetic differences:
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl and bromophenyl groups in the target compound enhance lipophilicity and resistance to oxidation compared to methoxyphenyl or fluorophenyl analogues .
- Synthetic Flexibility : Thiol-alkylation (target, 20, 9) is more straightforward than multi-step triazole-thiazole syntheses (9c), which require click chemistry .
Spectroscopic and Tautomeric Behavior
- Thione vs. Thiol Tautomers : Unlike triazole-thione derivatives (e.g., compounds 7–9 in ), the target compound’s imidazole-thioether linkage is tautomerically stable , avoiding the complexity of thiol-thione equilibria .
- IR Signatures : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives (9c) contrasts with the persistent acetamide C=O in imidazole-thioacetamides (~1680 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
